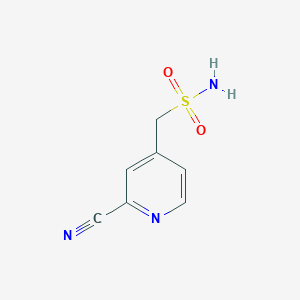

(2-Cyanopyridin-4-yl)methanesulfonamide

Description

Properties

Molecular Formula |

C7H7N3O2S |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

(2-cyanopyridin-4-yl)methanesulfonamide |

InChI |

InChI=1S/C7H7N3O2S/c8-4-7-3-6(1-2-10-7)5-13(9,11)12/h1-3H,5H2,(H2,9,11,12) |

InChI Key |

NSJWEXVIKHXVGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CS(=O)(=O)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyanopyridin 4 Yl Methanesulfonamide and Analogues

Direct Condensation Approaches

A primary and straightforward approach to the synthesis of (2-Cyanopyridin-4-yl)methanesulfonamide involves the direct condensation of a suitable amine precursor with methanesulfonyl chloride. This method is a cornerstone of sulfonamide synthesis due to its efficiency and broad applicability.

The most probable synthetic route to (2-Cyanopyridin-4-yl)methanesulfonamide involves the reaction of 4-(aminomethyl)-2-cyanopyridine with methanesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the stable sulfonamide linkage.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct generated during the reaction. Common bases used for this purpose include triethylamine, pyridine (B92270), or an aqueous solution of a mild inorganic base. The choice of solvent is also crucial and is often an aprotic solvent such as dichloromethane, chloroform, or tetrahydrofuran (B95107) to avoid side reactions with the reactive sulfonyl chloride. mdpi.com

A plausible reaction scheme is as follows:

Image Caption: Proposed synthesis of (2-Cyanopyridin-4-yl)methanesulfonamide via the reaction of 4-(aminomethyl)-2-cyanopyridine with methanesulfonyl chloride in the presence of a base.

The precursor, 4-(aminomethyl)-2-cyanopyridine, can be synthesized through the catalytic reduction of 2-cyano-4-methylpyridine. google.com

The efficiency of sulfonamide formation can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. For instance, sterically hindered bases may be employed to selectively deprotonate the amine without competing as a nucleophile.

While many sulfonamide syntheses proceed without a catalyst, certain catalytic systems can be employed to enhance the reaction rate or selectivity, particularly in more complex syntheses. However, for a direct condensation of a primary amine with methanesulfonyl chloride, optimization of the non-catalytic conditions is generally sufficient.

The following interactive table summarizes typical reaction conditions for the formation of sulfonamides from amines and sulfonyl chlorides, which would be applicable to the synthesis of (2-Cyanopyridin-4-yl)methanesulfonamide.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane, Tetrahydrofuran | Aprotic to prevent reaction with sulfonyl chloride. |

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct, driving the reaction forward. |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

| Stoichiometry | Slight excess of amine or sulfonyl chloride | Can be varied to maximize the consumption of one reactant. |

Multicomponent Reaction Strategies in Cyanopyridine Chemistry

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com In the context of cyanopyridine chemistry, MCRs are well-established for the synthesis of highly substituted pyridine rings, particularly 2-amino-3-cyanopyridine (B104079) derivatives. mdpi.comtandfonline.com

A common example is the one-pot reaction of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate. researchgate.netsemanticscholar.org This approach, however, typically yields products with a different substitution pattern than that of (2-Cyanopyridin-4-yl)methanesulfonamide. While a direct MCR for the target molecule is not apparent, the principles of MCRs could potentially be adapted to construct the 2-cyano-4-substituted pyridine core in a convergent manner. The development of novel MCRs remains an active area of research, and a future strategy might enable the direct assembly of such scaffolds.

The table below outlines a typical four-component reaction for the synthesis of 2-amino-3-cyanopyridine derivatives, illustrating the principles of MCRs in this chemical space.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product Type |

| Aldehyde | Ketone | Malononitrile | Ammonium Acetate | Various (e.g., Na2CaP2O7) mdpi.com | 2-Amino-3-cyanopyridine |

Derivatization from Cyanopyridine Building Blocks

An alternative to building the pyridine ring from acyclic precursors is to start with a pre-functionalized cyanopyridine and elaborate its structure. This approach can be highly effective, leveraging the known reactivity of the pyridine ring and its substituents.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyridine rings, which are electron-deficient heterocycles. SNAr reactions on pyridines occur preferentially at the 2- and 4-positions. stackexchange.comechemi.com A potential, albeit less direct, synthetic route to (2-Cyanopyridin-4-yl)methanesulfonamide could involve an SNAr reaction on a suitable precursor.

For instance, a pyridine ring bearing a good leaving group, such as a halogen, at the 4-position and a cyano group at the 2-position could react with a nucleophile to introduce the methanesulfonamide (B31651) moiety or a precursor to it. A hypothetical pathway could involve the reaction of 4-(chloromethyl)-2-cyanopyridine with methanesulfonamide under basic conditions.

It is also noteworthy that the cyano group itself can act as a leaving group in SNAr reactions on pyridine rings, being displaced by strong nucleophiles. researchgate.net This reactivity, however, would be counterproductive for the synthesis of the target molecule, as the 2-cyano group is a required feature.

The nitrile group is a versatile functional group that can undergo a wide range of chemical transformations. While the target compound retains the nitrile, this functional group could be used as a synthetic handle in the elaboration of more complex analogues. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions to form various heterocyclic rings.

In the context of synthesizing analogues of (2-Cyanopyridin-4-yl)methanesulfonamide, the nitrile group could be transformed after the formation of the sulfonamide. This would allow for the creation of a library of related compounds with diverse functionalities at the 2-position of the pyridine ring.

Alkylation Procedures for Sulfonamide Derivatives

The N-alkylation of sulfonamides is a fundamental transformation for creating a diverse range of derivatives. This process involves the introduction of an alkyl group onto the nitrogen atom of the sulfonamide. Various methods have been developed to achieve this, often focusing on efficiency, substrate scope, and the use of environmentally benign reagents. ionike.com

One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" method. This approach utilizes alcohols as alkylating agents, which are readily available and produce water as the only byproduct. ionike.com The reaction is typically catalyzed by transition metals. For instance, a well-defined manganese(I) PNP pincer complex has been shown to be an effective catalyst for the N-alkylation of a wide array of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols, producing mono-N-alkylated products in excellent yields. acs.org Similarly, an iron(II) chloride/potassium carbonate system can catalyze the N-alkylation of sulfonamides with benzylic alcohols, proceeding through a proposed catalyst cycle between Fe(II) and Fe(0). ionike.com

Another approach involves the intermolecular alkylation of sulfonamides with trichloroacetimidates. nih.gov This method is notable as it can proceed under thermal conditions in refluxing toluene (B28343) without the need for an external acid, base, or transition metal catalyst. The reaction is effective for unsubstituted sulfonamides and requires that the trichloroacetimidate (B1259523) alkylating agent can form a stable cation precursor. nih.gov

These methods offer versatile pathways to functionalize the sulfonamide nitrogen, a key step in building analogues of (2-Cyanopyridin-4-yl)methanesulfonamide.

Table 1: Comparison of Sulfonamide Alkylation Methodologies

| Method | Catalyst/Reagent | Alkylating Agent | Conditions | Avg. Yield | Reference |

|---|---|---|---|---|---|

| Borrowing Hydrogen | Mn(I) PNP pincer complex | Primary aliphatic & benzylic alcohols | K2CO3, Toluene, 110 °C | 85% | acs.org |

| Borrowing Hydrogen | FeCl2/K2CO3 | Benzylic alcohols | Not specified | >90% | ionike.com |

| Thermal Alkylation | None (thermal) | Trichloroacetimidates | Toluene, reflux | 76% | nih.gov |

Synthesis of Pyridine-Sulfonamide Hybrid Molecules

The creation of hybrid molecules that incorporate both a pyridine ring and a sulfonamide moiety is a significant area of synthetic chemistry. eurjchem.comrsc.org These scaffolds are of interest due to their presence in numerous biologically active compounds. The key challenge lies in efficiently coupling the two distinct structural units.

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, making them highly suitable for the synthesis of pyridine-sulfonamide hybrids. acs.org

The Suzuki-Miyaura cross-coupling reaction, for example, can be adapted to synthesize aryl sulfonamides. A three-component synthesis has been developed where sulfuric chloride acts as the linchpin, coupling with amines to form in situ sulfamoyl chlorides, which then undergo a Suzuki-Miyaura reaction with aryl boronic acids in the presence of a palladium catalyst. rsc.org Another variation involves the palladium-catalyzed chlorosulfonylation of arylboronic acids using phenyl chlorosulfate (B8482658) as an electrophilic "[SO₂Cl]⁺" source, with the resulting sulfonyl chloride being derivatized in situ with an amine to yield the final sulfonamide. nih.gov Pyridine sulfinates have also been employed as effective nucleophilic coupling partners with aryl halides in palladium-catalyzed reactions, offering an alternative to the often hard-to-prepare pyridine boronic acids. tcichemicals.com

Palladium catalysis is also central to direct C-N bond formation to create aryl sulfonamides. These methods have become increasingly reliable due to the development of robust catalyst systems that function under user-friendly conditions. acs.org For instance, aryl halides can be coupled directly with sulfonamides in the presence of a suitable palladium catalyst and ligand. A recently developed method enables the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can then be oxidized to the corresponding sulfonamides. nih.gov This approach is valued for its mild conditions and high tolerance for various functional groups. nih.gov

Table 2: Palladium-Catalyzed Reactions for Pyridine-Sulfonamide Synthesis

| Reaction Type | Coupling Partners | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid + Amine + SO₂Cl₂ | Pd(OAc)₂ / SPhos | Three-component, redox-neutral synthesis. | rsc.org |

| Chlorosulfonylation/Amination | Arylboronic Acid + PhOSO₂Cl + Amine | Pd(OAc)₂ / XPhos | Forms sulfonyl chloride in situ. | nih.gov |

| C-N Cross-Coupling | Aryl Halide + Sulfonamide | Pd₂(dba)₃ / Ligand | Direct formation of the N-Aryl bond. | acs.org |

| Sulfinamide Synthesis | Aryl Halide + N-Sulfinylamine | Pd(OAc)₂ / dtbpf | Mild conditions, broad scope, precursor to sulfonamides. | nih.gov |

Beyond simple coupling, advanced molecular design involves the introduction of bridging moieties to create more complex, three-dimensional architectures. These bridges can constrain the molecule's conformation, which can be crucial for its interaction with biological targets.

A notable example of this concept is the synthesis of sulfonamide-bridged nucleic acids (SuNA). nih.gov In this work, a 2'-N,4'-C-(N-methylamino)sulfonylmethylene bridge was synthesized and incorporated into oligonucleotides. This created a six-membered linkage containing a sulfonamide moiety, effectively tethering different parts of the nucleoside structure. The resulting bridged oligonucleotides demonstrated significantly enhanced resistance to nuclease degradation and a high binding affinity for single-stranded RNA. nih.gov

This strategy of using a sulfonamide group as part of a bridging structure highlights a sophisticated approach to molecular architecture. Applying this principle to pyridine-sulfonamide hybrids could involve designing and synthesizing linkers between the pyridine ring and the sulfonamide group, or between the sulfonamide and another part of the molecule, to create conformationally restricted analogues of (2-Cyanopyridin-4-yl)methanesulfonamide. Such complex structures offer a way to explore chemical space more thoroughly and to develop molecules with highly specific properties. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Cyanopyridin 4 Yl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and signal integrations in both proton and carbon-13 spectra, a detailed molecular map can be constructed.

The ¹H NMR spectrum of (2-Cyanopyridin-4-yl)methanesulfonamide is expected to provide distinct signals corresponding to each unique proton environment in the molecule. The pyridine (B92270) ring protons, in particular, will exhibit characteristic chemical shifts and splitting patterns due to their electronic environment and spin-spin coupling with adjacent protons.

The pyridine ring contains three aromatic protons. The proton at position 6 (H-6) is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing furthest downfield. The proton at position 5 (H-5) would likely appear as a doublet of doublets due to coupling with both H-6 and H-3. The proton at position 3 (H-3) would appear as a doublet. Signals for protons in a pyridine molecule typically appear in the range of 6.5-9.2 ppm. researchgate.net

The methylene (B1212753) group (CH₂) protons, situated between the pyridine ring and the sulfonamide group, would likely appear as a singlet, as there are no adjacent protons to couple with. The protons of the sulfonamide (SO₂NH₂) group are exchangeable and may appear as a broad singlet, with a chemical shift that can be highly dependent on the solvent, concentration, and temperature. The chemical shift for sulfonamide protons is often observed at a high value, potentially around 11.0 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for (2-Cyanopyridin-4-yl)methanesulfonamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-6 | ~8.8 - 9.1 | Doublet (d) |

| Pyridine H-5 | ~7.9 - 8.2 | Doublet of Doublets (dd) |

| Pyridine H-3 | ~7.7 - 8.0 | Doublet (d) |

| Methylene (-CH₂-) | ~4.5 - 5.0 | Singlet (s) |

| Sulfonamide (-NH₂) | ~7.0 - 11.0 | Broad Singlet (br s) |

Note: Predicted values are based on the analysis of similar pyridine and sulfonamide structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For (2-Cyanopyridin-4-yl)methanesulfonamide, six distinct signals are expected.

The carbon of the cyano group (C≡N) typically appears in the range of 115-125 ppm. The pyridine ring carbons will have chemical shifts in the aromatic region (typically 120-160 ppm). The carbon atom attached to the cyano group (C-2) and the carbon adjacent to the ring nitrogen (C-6) are expected to be significantly influenced by the electronegativity of the nitrogen and cyano groups. The carbon atom at position 4 (C-4), which is attached to the methanesulfonamide (B31651) moiety, will also have a characteristic shift. The methylene carbon (-CH₂) will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Cyanopyridin-4-yl)methanesulfonamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 (attached to -CN) | ~135 - 140 |

| Pyridine C-3 | ~125 - 130 |

| Pyridine C-4 (attached to -CH₂-) | ~150 - 155 |

| Pyridine C-5 | ~120 - 125 |

| Pyridine C-6 | ~150 - 155 |

| Methylene (-CH₂-) | ~55 - 60 |

| Cyano (-CN) | ~117 - 120 |

Note: Predicted values are based on the analysis of related cyanopyridine structures. chemicalbook.com Actual experimental values may vary.

While ¹H and ¹³C NMR provide the basic connectivity, two-dimensional (2D) NMR techniques are invaluable for unambiguous assignments and for probing the compound's conformation. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the connectivity of the pyridine ring protons. Cross-peaks would be expected between H-3 and H-5, and between H-5 and H-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the pyridine ring and the methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For instance, NOE correlations could help determine the spatial orientation of the methanesulfonamide group relative to the pyridine ring. d-nb.info

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For (2-Cyanopyridin-4-yl)methanesulfonamide, the IR spectrum would be expected to show characteristic absorption bands for the cyano, sulfonamide, and pyridine functional groups.

Cyano Group (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2210-2240 cm⁻¹, which is characteristic of a nitrile stretching vibration. nih.gov

Sulfonamide Group (SO₂NH₂): This group will give rise to several distinct bands. Two bands for the asymmetric and symmetric stretching of the S=O bonds are expected around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide would typically appear as two bands in the 3200-3400 cm⁻¹ region. An N-H bending vibration may also be observed around 1550-1650 cm⁻¹. nih.govmdpi.com

Pyridine Ring: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations will produce a series of bands in the 1400-1610 cm⁻¹ region.

Methylene Group (-CH₂-): C-H stretching vibrations for the methylene group would be observed in the 2850-2960 cm⁻¹ range.

Table 3: Expected IR Absorption Frequencies for (2-Cyanopyridin-4-yl)methanesulfonamide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Sulfonamide (-NH₂) | N-H Stretch | 3200 - 3400 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 |

| Cyano (-C≡N) | C≡N Stretch | 2210 - 2240 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1610 |

| Sulfonamide (-SO₂-) | S=O Asymmetric Stretch | 1330 - 1370 |

| Sulfonamide (-SO₂-) | S=O Symmetric Stretch | 1140 - 1180 |

Note: Based on typical frequency ranges for these functional groups from spectroscopic data of related compounds. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

The electrospray ionization (ESI) or electron ionization (EI) mass spectrum of (2-Cyanopyridin-4-yl)methanesulfonamide would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

The fragmentation pattern provides a fingerprint of the molecule. For arylsulfonamides, a characteristic fragmentation pathway involves the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. nih.gov Other plausible fragmentation pathways for (2-Cyanopyridin-4-yl)methanesulfonamide could include:

Cleavage of the C-S bond, leading to the formation of a [M-SO₂NH₂]⁺ fragment.

Cleavage of the bond between the pyridine ring and the methylene group, resulting in fragments corresponding to the cyanopyridine cation and the methanesulfonamide radical, or vice versa.

Loss of the entire methanesulfonamide side chain.

Table 4: Predicted Key Mass Spectrometry Fragments for (2-Cyanopyridin-4-yl)methanesulfonamide

| Proposed Fragment | Description of Neutral Loss |

| [M-SO₂]⁺ | Loss of sulfur dioxide |

| [M-NH₂]⁺ | Loss of amino radical |

| [M-SO₂NH₂]⁺ | Loss of sulfonamide radical |

| [C₆H₄N₂CH₂]⁺ | Cleavage of the C-S bond |

| [C₆H₄N₂]⁺ | Loss of the methanesulfonamide side chain |

Note: The relative abundance of these fragments will depend on the ionization technique and energy used.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Its application to (2-Cyanopyridin-4-yl)methanesulfonamide would depend on the compound's volatility and thermal stability.

Assuming the compound is sufficiently stable to be vaporized without decomposition, GC-MS could be a valuable tool for:

Purity Assessment: Determining the purity of a synthesized batch by separating it from any starting materials, by-products, or residual solvents.

Identification in Mixtures: Identifying the compound within complex mixtures, provided a reference mass spectrum is available for library matching.

Reaction Monitoring: Tracking the progress of the synthesis of (2-Cyanopyridin-4-yl)methanesulfonamide by analyzing aliquots from the reaction mixture over time.

The mass spectrometer in a GC-MS system would provide the fragmentation patterns discussed previously, allowing for confident identification of the compound as it elutes from the GC column. The retention time from the gas chromatograph would serve as an additional identifying characteristic.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy.

For (2-Cyanopyridin-4-yl)methanesulfonamide, the molecular formula is C₇H₇N₃O₂S. Based on this formula, the theoretical monoisotopic mass can be calculated. Experimental HRMS analysis would aim to measure an m/z value that closely matches this calculated exact mass, typically within a few parts per million (ppm), which serves to confirm the compound's elemental formula. However, specific experimental HRMS data for this compound are not available in the reviewed literature.

Table 1: Theoretical Mass Data for C₇H₇N₃O₂S

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇N₃O₂S |

| Theoretical Monoisotopic Mass | 197.02590 Da |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

This section would typically describe the experimental conditions used to obtain the crystal structure. Information would include the type of diffractometer, the radiation source (e.g., Cu Kα or Mo Kα), the temperature at which the data was collected, and the software used for data processing, structure solution, and refinement. As no single-crystal X-ray diffraction data has been published, these details remain undetermined for this compound.

If a crystal structure were available, this section would provide a detailed analysis of the molecule's geometry. Key parameters such as the torsion angles between the pyridine ring and the methanesulfonamide group would be discussed to define the molecular conformation. The description of the crystal packing would detail the arrangement of molecules in the unit cell, including the crystal system and space group.

Analysis of the crystal structure would allow for the identification of all significant intermolecular forces that stabilize the crystal lattice. This would involve a detailed description of hydrogen bonds (e.g., N-H···O or C-H···N interactions), including donor-acceptor distances and angles. Any π-stacking interactions between the pyridine rings of adjacent molecules, including centroid-to-centroid distances, would also be analyzed.

X-ray Powder Diffraction (XRPD) is used to analyze polycrystalline materials. The resulting diffraction pattern serves as a fingerprint for identifying the crystalline phase and can be used to assess sample purity. For a novel compound, an experimental XRPD pattern would be recorded and compared to a pattern calculated from single-crystal data, if available. No XRPD data for (2-Cyanopyridin-4-yl)methanesulfonamide has been reported.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a standard procedure to determine the weight percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimental results are compared to the calculated theoretical percentages based on the molecular formula to verify the compound's stoichiometry and purity. While the theoretical values can be calculated for (2-Cyanopyridin-4-yl)methanesulfonamide, no published experimental ("found") values are available.

Table 2: Theoretical Elemental Composition of (2-Cyanopyridin-4-yl)methanesulfonamide (C₇H₇N₃O₂S)

| Element | Symbol | Atomic Mass | Count | Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 42.63% |

| Hydrogen | H | 1.008 | 7 | 3.58% |

| Nitrogen | N | 14.007 | 3 | 21.31% |

| Oxygen | O | 15.999 | 2 | 16.23% |

Computational Chemistry and Theoretical Investigations of 2 Cyanopyridin 4 Yl Methanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the properties of (2-Cyanopyridin-4-yl)methanesulfonamide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous properties can be derived.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. nih.gov For (2-Cyanopyridin-4-yl)methanesulfonamide, this process is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-31G(d,p). indexcopernicus.com The calculation iteratively adjusts the positions of the atoms until a minimum energy conformation is reached, providing precise data on bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the molecule's flexibility by identifying different stable conformers (rotational isomers) and the energy barriers between them. This is particularly relevant for the rotatable bonds in the methanesulfonamide (B31651) side chain, allowing researchers to understand the molecule's preferred spatial orientations. The optimized geometry of the most stable conformer serves as the foundation for all subsequent quantum chemical calculations.

Table 1: Predicted Geometrical Parameters for (2-Cyanopyridin-4-yl)methanesulfonamide Note: These are representative values based on DFT calculations for similar molecular fragments and are subject to variation based on the specific computational method and basis set used.

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C≡N (Cyano) | ~1.15 Å |

| C-C (Pyridine Ring) | ~1.39 - 1.40 Å | |

| C-N (Pyridine Ring) | ~1.33 - 1.34 Å | |

| C-S (Sulfonamide) | ~1.78 Å | |

| S=O (Sulfonamide) | ~1.47 Å | |

| S-N (Sulfonamide) | ~1.70 Å | |

| **Bond Angles (°) ** | C-C-N (Pyridine Ring) | ~123° |

| C-S-N (Sulfonamide) | ~104° | |

| O-S-O (Sulfonamide) | ~122° | |

| Dihedral Angles (°) | C-C-S-N | Variable (Defines conformation) |

The electronic properties of a molecule are primarily described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. materialsciencejournal.org

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO). schrodinger.com This gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.govmaterialsciencejournal.org A small energy gap implies the molecule is more polarizable and prone to chemical reactions. These energies are calculated using methods like DFT and Time-Dependent DFT (TD-DFT). materialsciencejournal.org

Table 2: Calculated Frontier Molecular Orbital Energies for (2-Cyanopyridin-4-yl)methanesulfonamide Note: Values are illustrative and depend on the computational level of theory.

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.0 to -8.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 6.0 eV |

From the HOMO and LUMO energy values, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of (2-Cyanopyridin-4-yl)methanesulfonamide. researchgate.netmdpi.com These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding the molecule's stability and reactivity. nih.gov

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of the molecule to attract electrons. Calculated as χ = (I + A) / 2.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Calculated as η = (I - A) / 2. A higher hardness value corresponds to greater stability. materialsciencejournal.org

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. Calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

Table 3: Global Reactivity Descriptors for (2-Cyanopyridin-4-yl)methanesulfonamide Note: Calculated based on representative HOMO (-7.5 eV) and LUMO (-2.0 eV) energies.

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | I ≈ -EHOMO | 7.50 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 2.00 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.75 eV |

| Global Hardness (η) | η = (I - A) / 2 | 2.75 eV |

| Global Softness (S) | S = 1 / η | 0.36 eV⁻¹ |

| Electrophilicity Index (ω) | ω = μ² / 2η | 4.10 eV |

Molecular Orbital (MO) theory provides a detailed picture of chemical bonding and electronic structure by describing electrons as belonging to delocalized orbitals that span the entire molecule. youtube.comyoutube.com In the context of (2-Cyanopyridin-4-yl)methanesulfonamide, MO theory explains how the atomic orbitals of carbon, nitrogen, hydrogen, oxygen, and sulfur combine to form a set of bonding and antibonding molecular orbitals. nih.gov

The analysis of these orbitals, especially the frontier orbitals (HOMO and LUMO), is critical. The spatial distribution of the HOMO indicates the regions of the molecule most susceptible to electrophilic attack, while the LUMO distribution highlights sites prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species and for understanding its reaction mechanisms.

Natural Bond Orbital (NBO) analysis is a computational technique used to investigate hyperconjugative interactions and intramolecular charge transfer (ICT) within a molecule. nih.govacadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide a static, time-independent picture of a molecule's properties, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. semanticscholar.orgmdpi.com MD simulations use classical mechanics to model the movements of atoms and molecules, governed by a force field that describes the potential energy of the system.

For (2-Cyanopyridin-4-yl)methanesulfonamide, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation tracks the trajectory of each atom over a period of nanoseconds or longer, revealing information about:

Conformational Flexibility: How the molecule's shape changes and fluctuates over time.

Solvation: How the molecule interacts with surrounding solvent molecules through hydrogen bonds and other non-covalent interactions.

Structural Stability: Assessing the stability of different conformations by monitoring metrics like the root-mean-square deviation (RMSD) from an initial structure.

MD simulations are crucial for understanding how the molecule behaves in a realistic, dynamic system, providing a bridge between its theoretical properties and its behavior in a complex environment like a biological system. mdpi.com

Exploration of Conformational Landscape and Stability

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be achieved through the rotation of single bonds. Identifying the most stable conformers is crucial as they often dictate the molecule's biological activity and physical properties.

This exploration is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). The process involves systematically rotating key dihedral angles within the molecule—for instance, the angles around the C-S and S-N bonds of the methanesulfonamide group—and calculating the potential energy of each resulting conformation. The results are often visualized on a potential energy surface, where energy minima correspond to stable conformers.

A study of a related compound, for instance, might reveal several low-energy conformers. The relative stability of these conformers is determined by their calculated energies, with the lowest energy structure being the global minimum and thus the most populated conformer at equilibrium.

Table 1: Illustrative Relative Energies of Hypothetical (2-Cyanopyridin-4-yl)methanesulfonamide Conformers (Note: This data is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.)

| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|---|

| A | 178.5° | 0.00 | Most Stable |

| B | 65.2° | 1.85 | Stable |

| C | -70.1° | 2.10 | Stable |

| D | 5.5° | 5.30 | Least Stable |

Detailed Analysis of Intermolecular Interaction Energies

Understanding the non-covalent interactions between molecules is fundamental to predicting their crystal packing, solubility, and binding to biological targets. nih.gov Computational methods allow for the precise calculation of the energies associated with these interactions, such as hydrogen bonds and van der Waals forces. nih.gov

Using techniques like Symmetry-Adapted Perturbation Theory (SAPT) or high-level DFT with dispersion corrections, the interaction energy between two or more molecules of (2-Cyanopyridin-4-yl)methanesulfonamide can be dissected into physically meaningful components: electrostatic, exchange, induction, and dispersion. This analysis reveals the nature of the forces holding the molecules together. For example, the sulfonamide group is a strong hydrogen bond donor (N-H) and acceptor (S=O), and the pyridine (B92270) nitrogen and cyano group are also potential hydrogen bond acceptors. Calculating the energies of these specific interactions provides a quantitative measure of their strength. nih.gov

Table 2: Illustrative Decomposition of Intermolecular Interaction Energies for a Hypothetical Dimer (Note: This data is hypothetical and for illustrative purposes only.)

| Interaction Pair | Total Energy (kcal/mol) | Electrostatic (kcal/mol) | Dispersion (kcal/mol) | Exchange (kcal/mol) | Induction (kcal/mol) |

|---|---|---|---|---|---|

| Dimer 1 (N-H···N) | -7.5 | -8.2 | -3.1 | 5.1 | -1.3 |

| Dimer 2 (C-H···O) | -3.1 | -2.5 | -2.8 | 2.7 | -0.5 |

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biointerfaceresearch.comnih.gov This method is central to drug discovery and helps in understanding the molecular basis of a drug's action. nih.gov Virtual screening uses docking or other methods to search large libraries of compounds to identify those that are most likely to bind to a target receptor. mdpi.comrsc.org

Prediction of Binding Affinities and Interaction Modes

Docking algorithms sample a vast number of possible binding poses of the ligand in the receptor's active site and use a scoring function to estimate the binding affinity for each pose. nih.govmdpi.com The output is a ranked list of poses, with the top-ranked pose representing the most likely binding mode. The scoring function provides a value (e.g., in kcal/mol) that estimates the free energy of binding, with lower values indicating higher affinity. nih.gov For (2-Cyanopyridin-4-yl)methanesulfonamide, docking studies against a specific protein target would predict how it fits into the binding pocket and its theoretical binding strength. biointerfaceresearch.com

Ligand-Receptor Interaction Profiling

Beyond predicting the binding pose and affinity, docking simulations provide a detailed profile of the interactions between the ligand and the receptor. researchgate.netnih.gov This includes identifying specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts with key amino acid residues in the active site. researchgate.net For example, the sulfonamide group of (2-Cyanopyridin-4-yl)methanesulfonamide could form crucial hydrogen bonds with polar residues, while the cyanopyridine ring might engage in π-π stacking or hydrophobic interactions. This detailed interaction map is vital for rational drug design and optimizing lead compounds. nih.govnih.gov

Table 3: Illustrative Ligand-Receptor Interaction Profile from a Hypothetical Docking Study (Note: This data is hypothetical and for illustrative purposes only.)

| Ligand Group | Receptor Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Sulfonamide -NH | Asp102 | Hydrogen Bond | 2.9 |

| Sulfonamide -SO₂ | Ser155 | Hydrogen Bond | 3.1 |

| Pyridine Ring | Phe210 | π-π Stacking | 3.8 |

Topological Analysis of Electron Density (Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to characterize chemical bonding. By calculating the electron density (ρ) and its Laplacian (∇²ρ) from quantum chemical calculations, QTAIM can identify critical points in the density that correspond to atoms, bonds, rings, and cages.

This analysis provides a rigorous definition of a chemical bond through the concept of a bond critical point (BCP)—a point of minimum electron density between two atoms that is still a maximum in the other two perpendicular directions. The properties at the BCP, such as the electron density value and the sign of the Laplacian, can be used to classify the interaction. For instance, a negative Laplacian (∇²ρ < 0) is characteristic of a shared-shell (covalent) interaction, while a positive Laplacian (∇²ρ > 0) indicates a closed-shell interaction, such as a hydrogen bond or ionic bond. This method allows for a quantitative description of all interactions within and between molecules.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is a 3D map of the electrostatic potential plotted onto a surface of constant electron density. The MEP surface visualizes the charge distribution and helps identify electron-rich and electron-deficient regions.

Different colors on the MEP map represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. For (2-Cyanopyridin-4-yl)methanesulfonamide, an MEP analysis would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonamide group, the pyridine nitrogen, and the cyano nitrogen, highlighting these as sites for hydrogen bonding and electrophilic interaction. Positive potential (blue) would be expected around the sulfonamide N-H proton, indicating its role as a hydrogen bond donor.

In Silico Prediction of Advanced Molecular Descriptors

In silico predictions of molecular descriptors are fundamental in computational drug design, providing a quantitative framework to estimate the pharmacokinetic and pharmacodynamic properties of a molecule. These predictions are based on the compound's two-dimensional structure and are calculated using sophisticated algorithms and software. For (2-Cyanopyridin-4-yl)methanesulfonamide, these descriptors offer a glimpse into its molecular size, shape, and polarity, which are key determinants of its biological activity.

Molecular volume and surface area are key indicators of a molecule's size and are often correlated with its bioavailability. Computational tools can provide reliable estimates for these parameters.

Table 1: Predicted Molecular Properties of (2-Cyanopyridin-4-yl)methanesulfonamide

| Descriptor | Predicted Value |

| Molecular Volume | 163.79 ų |

Note: Data for Polarizability, Molecular Area, and Ovality were not available from the computational tools used.

The Topological Polar Surface Area (TPSA) and the number of rotatable bonds are two of the most important molecular descriptors in drug discovery, providing insights into a compound's oral bioavailability and membrane permeability.

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better permeability across biological membranes.

The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A higher number of rotatable bonds can lead to a greater loss of conformational entropy upon binding to a target, which can negatively impact binding affinity. Generally, compounds with fewer rotatable bonds are considered to have better oral bioavailability.

For (2-Cyanopyridin-4-yl)methanesulfonamide, these values have been calculated using computational software.

Table 2: Predicted TPSA and Rotatable Bonds for (2-Cyanopyridin-4-yl)methanesulfonamide

| Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 91.96 Ų |

| Number of Rotatable Bonds | 3 |

The predicted TPSA of 91.96 Ų suggests that (2-Cyanopyridin-4-yl)methanesulfonamide is likely to have moderate to good cell membrane permeability. The presence of three rotatable bonds indicates a relatively low degree of conformational flexibility, which is generally favorable for drug-like molecules.

Chemical Reactivity and Synthetic Derivatization of 2 Cyanopyridin 4 Yl Methanesulfonamide

Reactions Involving the Sulfonamide Moiety

The methanesulfonamide (B31651) group (-NHSO₂CH₃) is a key site for derivatization. The nitrogen atom possesses a proton that is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation to form a nucleophilic sulfonamidate anion, which can subsequently react with various electrophiles.

The acidic nature of the sulfonamide N-H proton facilitates its removal by a suitable base, generating a potent nucleophile for substitution reactions.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved by treating the parent compound with an alkyl halide in the presence of a non-nucleophilic base. Common conditions involve bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF). nih.gov Alternatively, modern catalytic methods, such as using a water-soluble iridium complex, can facilitate N-alkylation with alcohols under microwave irradiation. rsc.org These modifications are crucial for modulating the lipophilicity and steric profile of the molecule.

N-Acylation: Acylation of the sulfonamide nitrogen introduces a carbonyl group, forming an N-acylsulfonamide. These derivatives are of significant interest as they can act as bioisosteres of carboxylic acids. researchgate.net The reaction is typically performed using acylating agents like acid chlorides or anhydrides. researchgate.net The process can be conducted in the presence of a base such as pyridine (B92270) or triethylamine to neutralize the HCl byproduct. semanticscholar.org Catalytic methods using Lewis acids like bismuth(III) or zirconium(IV) salts have also been shown to efficiently promote N-acylation under mild, and sometimes solvent-free, conditions. researchgate.net

| Reaction Type | Electrophile | Typical Reagents & Conditions | Expected Product Structure |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Cs₂CO₃, DMF, rt to 60°C | Py-N(R)SO₂CH₃ |

| N-Acylation | Acid Chloride (RCOCl) | Pyridine or Et₃N, CH₂Cl₂, 0°C to rt | Py-N(COR)SO₂CH₃ |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Bi(OTf)₃ (cat.), solvent-free, 50-80°C | Py-N(COR)SO₂CH₃ |

Nucleophilic substitution directly at the hexavalent sulfur center of a sulfonamide is a challenging transformation due to the stability of the S-C and S-N bonds. Such reactions typically require a good leaving group attached to the sulfur and a potent nucleophile. In (2-Cyanopyridin-4-yl)methanesulfonamide, the potential leaving groups would be the methyl carbanion or the (2-cyanopyridin-4-yl)amide anion, neither of which is stable.

Theoretical investigations and studies on related sulfonyl compounds suggest that nucleophilic attack at the sulfur atom proceeds through a high-energy pentacoordinate intermediate or transition state. mdpi.com The reaction generally occurs with inversion of configuration at the sulfur center. acs.org However, displacing the methyl or aryl group from a stable methanesulfonamide requires harsh conditions and is not a common synthetic strategy. Therefore, derivatization via substitution at the sulfur atom is considered synthetically unfeasible for this molecule under standard laboratory conditions.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, a characteristic that is significantly amplified by the presence of the 2-cyano and 4-methanesulfonamide substituents, both of which are strongly electron-withdrawing.

Electrophilic aromatic substitution (EAS) on pyridine is inherently difficult compared to benzene. The ring nitrogen acts as a Lewis base, readily protonating or coordinating to Lewis acids under typical EAS conditions (e.g., nitration, halogenation). This generates a positively charged pyridinium species, which is extremely deactivated towards attack by an electrophile.

In the case of (2-Cyanopyridin-4-yl)methanesulfonamide, the deactivating effect is further intensified by the two powerful electron-withdrawing groups. These groups reduce the electron density of the ring, making it highly resistant to electrophilic attack. Direct EAS on this substrate is therefore not expected to be a viable synthetic route for further derivatization.

The electron-deficient nature of the pyridine ring, enhanced by the cyano and sulfonamide groups, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). SNAr reactions on pyridines are favored at the C-2 and C-4 positions, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.com

In the target molecule, the C-4 position is occupied by the methanesulfonamide group. While the S-N bond is generally stable, the cyano group at the C-2 position can potentially function as a leaving group in the presence of strong nucleophiles under forcing conditions. nih.govrsc.org The high reactivity of 2- and 4-cyanopyridinium ions towards displacement of the cyanide has been documented. nih.gov Therefore, reaction with potent nucleophiles such as alkoxides, thiolates, or amines at high temperatures could lead to the displacement of the nitrile and the formation of new 2-substituted pyridine derivatives.

| Nucleophile (Nu⁻) | Typical Reagents & Conditions | Potential Product |

|---|---|---|

| Alkoxide (RO⁻) | NaOR, ROH, Δ | 2-Alkoxy-4-(methanesulfonamido)pyridine |

| Amine (R₂NH) | R₂NH, DMSO, Δ | 2-(Dialkylamino)-4-(methanesulfonamido)pyridine |

| Thiolate (RS⁻) | NaSR, DMF, Δ | 2-(Alkylthio)-4-(methanesulfonamido)pyridine |

Chemical Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of chemical transformations, providing access to amines, amides, carboxylic acids, and other heterocyclic systems.

Hydrolysis: The cyano group can be hydrolyzed to a primary amide (carboxamide) under controlled acidic or basic conditions. More vigorous heating with acid or base will lead to complete hydrolysis to the corresponding carboxylic acid, picolinic acid. google.comresearchgate.net

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group). This is commonly achieved via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.comgoogle.com Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) are also effective for this transformation.

Reaction with Nucleophiles: The electrophilic carbon atom of the nitrile is susceptible to attack by strong nucleophiles. For instance, Grignard reagents (RMgX) can add to the nitrile to form an intermediate imine salt, which upon aqueous workup yields a ketone. Furthermore, 2-cyanopyridine derivatives are known to react with thiol nucleophiles, such as the N-terminal cysteine of peptides, to form a stable thiazoline ring. nih.gov

Cycloaddition Reactions: The nitrile group can participate as a 2π component in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides (e.g., sodium azide with a Lewis acid) to form tetrazole rings, which are important pharmacophores. sci-hub.ru Under thermal conditions, unactivated nitriles can also act as dienophiles in intramolecular Diels-Alder reactions, leading to the formation of fused pyridine systems. nih.govmit.edu

| Reaction Type | Reagents & Conditions | Product Functional Group |

|---|---|---|

| Partial Hydrolysis | H₂SO₄ (conc.), gentle heat or H₂O₂, NaOH | Carboxamide (-CONH₂) |

| Full Hydrolysis | Aq. HCl or NaOH, reflux | Carboxylic Acid (-COOH) |

| Reduction | H₂, Pd/C or LiAlH₄, THF | Aminomethyl (-CH₂NH₂) |

| Grignard Reaction | 1. RMgX, Et₂O; 2. H₃O⁺ | Ketone (-C(O)R) |

| Tetrazole Formation | NaN₃, NH₄Cl or ZnCl₂, DMF, Δ | 5-(Pyridin-2-yl)tetrazole |

Hydrolysis Pathways and Products

The (2-Cyanopyridin-4-yl)methanesulfonamide molecule possesses two primary sites susceptible to hydrolysis: the cyano group and the sulfonamide linkage.

Cyano Group Hydrolysis : The 2-cyano group on the pyridine ring can undergo hydrolysis under acidic or basic conditions. This reaction typically proceeds in a stepwise manner. The initial hydrolysis product is the corresponding carboxamide, (2-(aminocarbonyl)pyridin-4-yl)methanesulfonamide. Under more forcing conditions, the carboxamide can be further hydrolyzed to yield the carboxylic acid, (2-carboxypyridin-4-yl)methanesulfonamide, also known as 4-(methanesulfonamidomethyl)picolinic acid. For some 2-substituted picolinic acids, subsequent decarboxylation can occur, although this often requires harsh conditions.

Sulfonamide Group Hydrolysis : The methanesulfonamide N-S bond is generally stable but can be cleaved under strong acidic or basic conditions. This hydrolysis would lead to the formation of 4-(aminomethyl)-2-cyanopyridine and methanesulfonic acid. The relative rates of cyano versus sulfonamide hydrolysis would depend significantly on the specific reaction conditions employed.

Reductions to Amine Functionalities

Both the nitrile and sulfonamide groups are reducible, offering pathways to amine derivatives.

Reduction of the Cyano Group : The cyano group can be readily reduced to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation. Using catalysts such as palladium on charcoal (Pd/C), Raney nickel, or platinum oxide under a hydrogen atmosphere converts the 2-cyano group into a 2-(aminomethyl) group. google.comgoogle.com This reaction yields (2-(Aminomethyl)pyridin-4-yl)methanesulfonamide. Electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor represents a milder alternative for reducing cyanoarenes. nih.gov

Reduction of the Sulfonamide Group : The reduction of sulfonamides is more challenging than that of nitriles. Strong reducing agents are typically required. Methods involving reagents like lithium aluminum hydride (LiAlH₄) can cleave the S-N bond. More specialized methods, such as the use of lithium metal in the presence of an amine (a double reduction process), have been developed for the reduction of cyclic aromatic sulfonamides, which ultimately results in the removal of the sulfonyl group and formation of the parent amine. acs.orgnih.gov

Formation of Amidine Derivatives

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, providing a direct route to amidine derivatives. This reaction is a valuable method for elaborating the cyanopyridine core. For instance, 2-cyanopyridine can react with amine-containing nucleophiles like 3,4-diaryl-2-imino-4-thiazolines in a condensation reaction to produce the corresponding N-substituted amidine derivatives. nih.gov This reaction proceeds by the addition of the exocyclic imino nitrogen to the nitrile carbon, followed by proton transfer, to yield the stable amidine product. nih.govsemanticscholar.org

Cyclization Reactions with Thiols or Amines Leading to Novel Heterocycles

The 2-cyanopyridine moiety is a highly effective electrophile for reactions with binucleophilic reagents such as 1,2-aminothiols, leading to the formation of new heterocyclic rings. This transformation is particularly efficient and has been described as a bioorthogonal "click" reaction. researchgate.netanu.edu.au

The reaction with an N-terminal cysteine residue in a peptide is a well-documented example. rsc.orgacs.org The mechanism involves two key steps:

A rapid and reversible nucleophilic attack of the thiol's sulfhydryl group onto the electrophilic carbon of the cyano group, which forms a thioimidate intermediate.

A subsequent, irreversible intramolecular cyclization, where the terminal amine group attacks the thioimidate carbon, resulting in the formation of a stable five-membered thiazoline ring and the elimination of ammonia. acs.org

This reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for modifying biological molecules. rsc.org The reactivity of the 2-cyanopyridine can be enhanced by the presence of electron-withdrawing groups on the pyridine ring.

| 2-Cyanopyridine Substrate | Cysteine Derivative | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Cyanopyridine (unsubstituted) | L-cysteine methyl ester hydrochloride | DIPEA, TCEP, H₂O/THF, 40 °C, 1 h | Thiazoline product | 67% | rsc.org |

| Peptide with 3-(2-cyano-4-pyridyl)alanine (Cpa) | N-terminal Cysteine | Aqueous solution, pH 7.5 | Macrocyclic peptide | High | acs.org |

Coordination Chemistry and Formation of Metal Complexes

The presence of nitrogen atoms in both the pyridine ring and the cyano group makes (2-Cyanopyridin-4-yl)methanesulfonamide a versatile ligand in coordination chemistry, capable of forming a variety of metal complexes.

Ligand Properties of Cyanopyridine Systems in Coordination Chemistry

Cyanopyridine-based systems can coordinate to metal centers in several distinct modes, influencing the structure and reactivity of the resulting complexes.

Monodentate Coordination : The most common coordination mode involves the lone pair of electrons on the pyridine ring nitrogen atom, which acts as a strong σ-donor to a metal center. In many complexes with 4-cyanopyridine, coordination occurs exclusively through the pyridine nitrogen. nih.gov

Bidentate Chelation : The 2-cyano group allows for the possibility of bidentate chelation, where both the pyridine nitrogen and the nitrile nitrogen coordinate to the same metal center, forming a stable five-membered chelate ring. This mode of coordination has been observed for 2-cyanopyridine with manganese(II), where chelation activates the C≡N triple bond toward nucleophilic attack by a solvent molecule like methanol. researchgate.net

Bridging Ligand : The cyano group can also act as a bridging ligand, linking two different metal centers (M-N≡C-M'). This is a well-known property of the cyanide ligand in forming coordination polymers and polynuclear complexes. dergipark.org.trresearchgate.net This bridging capability allows for the construction of extended supramolecular architectures.

The electronic properties of the cyanopyridine ligand are also significant. The cyano group is strongly electron-withdrawing, which can influence the electron density at the metal center. Furthermore, as a π-acceptor ligand, it can stabilize metal ions in various oxidation states. nih.govwikipedia.org

Cyclometallation Reactions and Metal-Carbon Bond Formation

Cyclometallation is a reaction in which a ligand coordinates to a metal center and subsequently undergoes intramolecular activation of a C-H bond to form a stable metallacycle containing a metal-carbon bond. Pyridine rings are excellent directing groups for this type of reaction.

In the context of (2-Cyanopyridin-4-yl)methanesulfonamide, the pyridine nitrogen would first coordinate to a metal precursor, such as one from the platinum group metals (e.g., Pd(II), Ni(II)). researchgate.net This initial coordination pre-organizes the molecule for a potential intramolecular C-H activation. While classic cyclometallation often involves an adjacent aryl ring, direct C-H activation of the pyridine ring itself is also possible. The metal center can activate one of the ortho C-H bonds (at the 3- or 5-position) of the pyridine ring, leading to the elimination of a small molecule (like an acid) and the formation of a five-membered metallacycle. This process creates a direct, robust metal-carbon σ-bond, significantly altering the electronic and chemical properties of the complex.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Cyanopyridin-4-yl)methanesulfonamide, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyridine derivatives and methanesulfonamide precursors. Key steps include protecting group strategies for the pyridine ring and sulfonamide bond formation. Purity validation requires multi-technique characterization:

- IR spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S=O stretches at ~1150–1300 cm⁻¹).

- NMR : ¹H and ¹³C NMR to verify substituent positions and absence of impurities.

- Mass spectrometry : High-resolution MS to confirm molecular ion peaks.

- Elemental analysis : Match calculated vs. observed C, H, N, S percentages .

Q. How can computational docking methods predict the binding affinity of (2-Cyanopyridin-4-yl)methanesulfonamide to biological targets?

- Methodology : Use AutoDock 4.2 or similar software with the following protocol:

Prepare the ligand (optimize geometry, assign charges).

Retrieve/validate the target protein structure (e.g., from PDB).

Define the binding site (e.g., ATP-binding pocket for kinase targets).

Perform docking with Lamarckian genetic algorithm (50 runs, population size 150).

Validate using RMSD (<2 Å from co-crystallized ligands).

- Note : Methanesulfonamide orientation may require manual adjustment due to rotational flexibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodology :

Cross-validation : Compare IR, NMR, and MS data with simulated spectra (DFT calculations).

Crystallography : If available, X-ray diffraction provides unambiguous confirmation.

Dynamic NMR : Detect conformational exchange (e.g., sulfonamide rotation) causing peak splitting.

Isotopic labeling : Use ¹⁵N or ¹³C isotopes to trace ambiguous signals .

Q. What strategies optimize reaction yields for derivatives of (2-Cyanopyridin-4-yl)methanesulfonamide under conflicting steric and electronic conditions?

- Methodology :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of pyridine intermediates.

- Catalysis : Pd-based catalysts for cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions).

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- DoE (Design of Experiments) : Statistically optimize temperature, stoichiometry, and pH .

Q. How should discrepancies between computational docking predictions and experimental binding assays be addressed?

- Methodology :

Re-docking validation : Ensure RMSD <2 Å for co-crystallized ligands (e.g., TAE-226, PF-562,271).

MD simulations : Run 100-ns trajectories to assess conformational stability of the ligand-protein complex.

Free energy calculations : Use MM-PBSA/GBSA to refine binding affinity estimates.

Experimental validation : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.